5-Bromo-2-(thian-4-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNS |
|---|---|
Molecular Weight |
258.18 g/mol |
IUPAC Name |
5-bromo-2-(thian-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNS/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
SZTSJRDFFMFRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Thian 4 Yl Pyridine and Its Precursors
Direct Halogenation Strategies for Thianylpyridines and Analogues
Direct halogenation of a pyridine (B92270) ring, particularly one bearing an alkyl-type substituent, presents challenges due to the ring's inherent electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.
The synthesis of 5-Bromo-2-(thian-4-yl)pyridine can theoretically be achieved by the direct bromination of 2-(thian-4-yl)pyridine. N-bromosuccinimide (NBS) is a preferred reagent for such transformations due to its ability to provide a low, steady concentration of bromine, which can help control selectivity and reduce side reactions. masterorganicchemistry.comwikipedia.org While direct bromination of 2-(thian-4-yl)pyridine is not extensively documented, analogous reactions on similar substrates provide insight into the expected regioselectivity.
For instance, the bromination of 2-amino-4-chloropyridine (B16104) using NBS proceeds selectively at the 5-position, demonstrating the directing effect of the amino group. google.com In the case of 2-alkylpyridines, the outcome is highly dependent on reaction conditions. Radical conditions (e.g., using a radical initiator like AIBN or light) tend to favor bromination on the alkyl side-chain, a reaction known as Wohl-Ziegler bromination. wikipedia.orgresearchgate.net Conversely, electrophilic conditions are required for ring bromination. The thiane (B73995) substituent at the 2-position is an electron-donating group, which should direct incoming electrophiles to the 3- and 5-positions of the pyridine ring. Steric hindrance from the bulky thiane group may favor substitution at the more accessible 5-position.
A plausible synthetic route would involve treating 2-(thian-4-yl)pyridine with NBS in a non-polar solvent to achieve regioselective bromination at the C-5 position.
Table 1: Examples of NBS Bromination on Pyridine Derivatives
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2-Amino-4-chloropyridine | NBS | Dichloromethane, 0°C | 2-Amino-5-bromo-4-chloropyridine | 87% | google.com |
| 2-Acetamido-6-methylpyridine | NBS, Benzoyl Peroxide | CCl₄, Reflux | 2-Acetamido-6-(bromomethyl)pyridine | - | researchgate.net |
The pyridine ring is a π-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution than benzene. The reaction typically requires harsh conditions and often results in substitution at the 3-position (β-position).
When a substituent is present on the ring, it further influences the position of bromination. An electron-donating group at the 2-position, such as the thianyl group, activates the ring towards electrophilic attack, primarily at the 3- and 5-positions. The nitrogen atom deactivates the adjacent 2- and 6-positions, and the 4-position to a lesser extent. Therefore, for 2-(thian-4-yl)pyridine, electrophilic bromination is electronically favored at C-3 and C-5. Steric bulk of the thianyl group would likely hinder attack at the C-3 position, making the C-5 position the most probable site for bromination, leading to the desired product.
Transition Metal-Catalyzed Cross-Coupling Approaches to this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent a highly effective strategy for synthesizing the target molecule.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. libretexts.org To synthesize this compound, a viable strategy involves the coupling of a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine (B19318) or 5-bromo-2-chloropyridine) with a thiane-4-ylboronic acid or its corresponding ester (e.g., a pinacol (B44631) ester). organic-chemistry.orgmdpi.com
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the more reactive C-X bond of the dihalopyridine (C-Br over C-Cl), followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of ligands, base, and solvent is crucial for achieving high yields, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst. organic-chemistry.org
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Product Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Arylboronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | 99% | organic-chemistry.org |
The Negishi coupling provides an alternative C-C bond-forming strategy, utilizing organozinc reagents. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. youtube.com The synthesis of this compound via this route would involve the reaction between a 2,5-dihalopyridine and a thian-4-ylzinc halide. The organozinc reagent can be prepared in situ from 4-halothiane via oxidative addition of zinc metal or by transmetalation from a corresponding organolithium or Grignard reagent. youtube.com
Similar to the Suzuki coupling, the reaction is catalyzed by a palladium or nickel complex. wikipedia.orgresearchgate.net The choice of catalyst and ligands is critical to suppress side reactions, such as β-hydride elimination when using alkylzinc reagents. nih.gov The Negishi reaction is a powerful method for coupling complex fragments and is well-suited for the preparation of substituted pyridines. organic-chemistry.orgresearchgate.net
Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, this could involve a palladium-catalyzed reaction between 5-bromopyridine and thiane.
This approach would target the activation of the C-H bond at the 2-position of 5-bromopyridine, which is the most acidic proton due to the inductive effect of the nitrogen atom and the bromine atom. The thiane would then act as the coupling partner. While challenging, successful C-H functionalization methodologies for the direct arylation of various C(sp³)-H bonds have been developed, offering a potential, albeit advanced, route to the target compound.
Alternative Synthetic Pathways for this compound
Alternative synthetic routes provide flexibility in accessing this compound, often by manipulating precursor molecules or building the heterocyclic system from acyclic components.
Nucleophilic Substitution Reactions on Precursor Pyridine Systems
A primary strategy for the synthesis of this compound and related structures involves nucleophilic substitution on a pre-existing pyridine ring. Pyridine and its derivatives are susceptible to nucleophilic attack, particularly at the C2 and C6 positions, due to the electron-withdrawing nature of the nitrogen atom. slideshare.net This reactivity can be exploited to introduce the thianyl group.
One common approach starts with a di-substituted pyridine, such as 2,5-dibromopyridine. In a Stille coupling reaction, 2,5-dibromopyridine can be reacted with an organotin reagent, like 2-trimethylstannylpyridine, to yield 5-bromo-2,2'-bipyridine. acs.org While this example illustrates the coupling of two pyridine rings, a similar principle can be applied by using a thiane-based organometallic reagent to introduce the desired substituent at the 2-position of the 5-bromopyridine core.
The table below outlines a representative nucleophilic aromatic substitution (SNAr) approach on a related isothiazolo[4,5-b]pyridine system, which shares mechanistic principles with the synthesis of substituted pyridines. rsc.org
| Reactant 1 | Reactant 2 (Nucleophile) | Base | Solvent | Conditions | Product | Yield |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | p-methoxybenzylthiol | K₂CO₃ | DMA | 0 °C | 3-((4-methoxybenzyl)thio)-6-bromoisothiazolo[4,5-b]pyridine | 85% |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Ammonia (B1221849) (7 N in Methanol) | - | DMF | Room Temp, 2h | 6-Bromoisothiazolo[4,5-b]pyridin-3-amine | 62% |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | 4-aminotetrahydropyran | - | DMF | Room Temp, Overnight | 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)isothiazolo[4,5-b]pyridin-3-amine | 80% |
This table demonstrates the versatility of nucleophilic substitution for introducing various functionalities onto a heterocyclic core, a strategy applicable to the synthesis of this compound.
Ring Formation and Cyclization Approaches Involving Pyridine and Thiane Moieties
Constructing the this compound scaffold can also be achieved through ring formation and cyclization reactions. These methods build the pyridine ring from acyclic precursors that already contain or can be modified to include the thiane and bromo functionalities.
One such approach is the Hantzsch dihydropyridine (B1217469) synthesis, which is a well-established method for creating pyridine rings. organic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate. To synthesize this compound using this methodology, one would need to employ starting materials that incorporate the necessary bromo and thianyl groups.
Another strategy involves the cycloaddition of α,β,γ,δ-unsaturated ketones with an ammonium source, such as ammonium formate, under aerobic conditions to form substituted pyridines. organic-chemistry.org This metal-free and operationally straightforward method could potentially be adapted for the synthesis of the target compound by designing an appropriate unsaturated ketone precursor.
Furthermore, a one-pot synthesis of polysubstituted pyridines has been developed utilizing a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org This efficient process starts from aldehydes, phosphorus ylides, and propargyl azide, offering a convergent route to complex pyridine derivatives.
Process Chemistry and Scalability Enhancements for this compound Production
The transition from laboratory-scale synthesis to industrial production necessitates a focus on process chemistry and scalability. This involves optimizing reaction conditions and developing efficient purification protocols to ensure a safe, cost-effective, and high-yield manufacturing process.
Optimization of Reaction Conditions for Industrial Application
For large-scale production, several factors must be considered to optimize the synthesis of this compound. These include reaction time, temperature, and the choice of reagents and solvents. For instance, in bromination reactions, the use of hazardous reagents like liquid bromine is often avoided in favor of safer solid brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH). nih.gov
A patent for the synthesis of 5-Bromo-2,4-dichloropyridine highlights a process designed for large-scale production. google.com This method starts with the bromination of 2-amino-4-chloropyridine using NBS, followed by a diazotization reaction to yield the final product with a total yield greater than 50%. google.com This approach is noted to overcome several challenges associated with scaling up production. google.com
The following table details the optimization of a bromination reaction, a key step in the synthesis of many bromo-substituted pyridines.
| Brominating Agent | Solvent | Reaction Time | Outcome |
| N-bromosuccinimide (NBS) | Tetrahydrofuran (B95107) (THF) | 5 hours | Reaction completed |
| Dibromohydantoin (DBDMH) | Tetrahydrofuran (THF) | 5 hours | Reaction completed |
This data illustrates the successful substitution of hazardous liquid bromine with solid, safer alternatives, a crucial consideration for industrial applications. nih.gov
Development of Efficient Purification Protocols
Efficient purification is critical for obtaining high-purity this compound on an industrial scale. Common laboratory purification techniques like column chromatography can be time-consuming and costly for large quantities. google.com Therefore, developing alternative methods such as crystallization and extraction is essential.
In the synthesis of a related compound, 5,2′-Dibromo-2,4′,5′-trihydroxy diphenylmethanone, the purification of an intermediate was simplified to stirring to induce crystallization at 20 ± 5 °C, making the process more suitable for scale-up. nih.gov The final product was further purified by recrystallization from a suitable solvent, achieving a high purity of 99.95–99.98% via HPLC analysis. nih.gov
For the purification of brominated pyridines, a common challenge is the separation of isomers. For example, the direct bromination of 2-picoline can lead to a mixture of 3-bromo and 5-bromo isomers, which are difficult to separate by distillation due to their close boiling points. google.com A synthetic route that avoids the formation of such isomers is therefore highly desirable for industrial production. google.com
The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is also crucial for quality control and to ensure the final product meets the required purity specifications. nih.gov
Chemical Reactivity and Transformation of 5 Bromo 2 Thian 4 Yl Pyridine
Reactivity at the Bromine Center of 5-Bromo-2-(thian-4-yl)pyridine
The carbon-bromine bond at the C-5 position of the pyridine (B92270) ring is a primary site for chemical modification, enabling both substitution and the formation of organometallic intermediates.
Nucleophilic Substitution Reactions (e.g., with various heteroatom nucleophiles)
The bromine atom on the pyridine ring can be displaced by a variety of nucleophiles, a reaction type known as nucleophilic aromatic substitution (SNAr). While pyridine is an electron-deficient ring, which facilitates nucleophilic attack, the position of the leaving group is crucial. Substitutions are most favorable at the 2- and 4-positions, which are directly activated by the ring nitrogen. The 5-position, as in the title compound, is less activated, often requiring more forcing conditions or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) to achieve efficient substitution.
Nitrogen Nucleophiles: Reactions with nitrogen-based nucleophiles like ammonia (B1221849), primary amines, and secondary amines can be used to introduce amino functionalities. For instance, the coupling of bromopyridines with amines is a common strategy for synthesizing aminopyridines. These reactions are typically catalyzed by palladium or copper complexes.
Oxygen Nucleophiles: Oxygen nucleophiles, such as alkoxides and phenoxides, can displace the bromine atom to form the corresponding ethers. The reaction of 5-bromo-1,2,3-triazine (B172147) with various phenols in the presence of a base has been shown to yield 5-aryloxy-1,2,3-triazines, demonstrating a C5-selective SNAr reaction. acs.org A similar reactivity pattern can be anticipated for this compound, likely requiring a catalyst.
Sulfur Nucleophiles: Thiolates are potent nucleophiles and can be used to form thioethers by displacing the bromine atom. libretexts.org These reactions often proceed under milder conditions compared to those with oxygen or nitrogen nucleophiles due to the higher nucleophilicity of sulfur. msu.edu
| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |
| Nitrogen | Ammonia (NH₃), Amines (RNH₂, R₂NH) | Aminopyridine | Pd or Cu catalysis, base |
| Oxygen | Phenoxides (ArO⁻) | Aryl ether | Base, often with catalyst |
| Sulfur | Thiolates (RS⁻) | Thioether | Base, may proceed without catalyst |
Formation of Organometallic Reagents (e.g., Grignard, Organozinc)
The bromine atom provides a handle for the generation of highly reactive organometallic species. These reagents are powerful intermediates for forming new carbon-carbon bonds.
Grignard Reagents: Treatment of this compound with magnesium metal in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would lead to the formation of the corresponding Grignard reagent, 5-(thian-4-yl)pyridin-2-ylmagnesium bromide. This organometallic compound is a strong nucleophile and base, reacting readily with various electrophiles such as aldehydes, ketones, and carbon dioxide.
Organolithium and Organozinc Reagents: Alternatively, halogen-metal exchange can be achieved using organolithium reagents (e.g., n-butyllithium), typically at low temperatures (-78 °C) to prevent side reactions. A patent describes the reaction of 5-bromo-2-methylpyridine (B113479) with n-butyllithium to generate the lithiated intermediate, which is then used in a subsequent coupling reaction. This lithiated species can be further transmetalated with zinc salts (e.g., ZnCl₂) to form a more stable and selective organozinc reagent.
| Organometallic Reagent | Preparation Method | Reactivity |
| Grignard (R-MgBr) | Reaction with Mg metal in ether/THF | Strong nucleophile and base |
| Organolithium (R-Li) | Halogen-metal exchange with alkyllithium | Very strong nucleophile and base |
| Organozinc (R-ZnCl) | Transmetalation of organolithium with ZnCl₂ | Milder, more selective nucleophile |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.net When these reactions do occur, they typically require harsh conditions and proceed at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions.
In this compound, the directing effects of the existing substituents must be considered. The bromine atom is a deactivating, ortho-, para-director. The thian-4-yl group at the C-2 position is generally considered to be a weak deactivating group. The powerful deactivating effect of the pyridine nitrogen, however, remains the dominant factor. Therefore, any electrophilic substitution would be challenging and would be expected to occur at the C-3 position, which is meta to the nitrogen and ortho to the bromine. Common EAS reactions like nitration or halogenation would require highly forcing conditions.
Transformations Involving the Thiane (B73995) Moiety
The thiane ring offers another site for chemical modification, primarily through reactions at the sulfur atom or, under more drastic conditions, through ring-altering processes.
Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thiane ring is in a low oxidation state (-2) and can be readily oxidized. This is one of the most common transformations for sulfides. libretexts.org
Oxidation to Sulfoxide (B87167): Controlled oxidation using one equivalent of an oxidizing agent can convert the sulfide (B99878) into the corresponding sulfoxide. A variety of reagents are suitable for this transformation, including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). The reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of the sulfoxide and minimize over-oxidation. organic-chemistry.orgmdpi.com For example, using H₂O₂ at lower temperatures (e.g., 30 °C) can selectively yield the sulfoxide. mdpi.com
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with an excess of a strong oxidizing agent, yields the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO₄) or an excess of H₂O₂ at slightly elevated temperatures (e.g., 40-50 °C) are effective for this transformation. mdpi.comnih.gov The resulting sulfone is a stable, crystalline solid with significantly different electronic properties compared to the parent sulfide.
| Target Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | H₂O₂ (1 equiv.), m-CPBA, NaIO₄ | Controlled stoichiometry, lower temperature |
| Sulfone | H₂O₂ (excess), KMnO₄ | Excess oxidant, higher temperature |
Ring Opening and Rearrangement Processes of the Thiane Ring
Ring-opening and rearrangement reactions of the thiane ring are less common and typically require specific reagents or high energy input. While the saturated six-membered thiane ring is relatively stable, certain conditions can induce its transformation.
Ring Opening: Ring-opening of cyclic sulfides can occur, though it is less facile than for strained rings like thiiranes (three-membered rings). For instance, the reaction of 3,4-dinitrothiophene with secondary amines has been shown to cause a ring-opening reaction. rsc.org For the thiane ring in the title compound, such a reaction would likely require activation, possibly by forming a sulfonium (B1226848) salt intermediate, followed by nucleophilic attack.
Rearrangement Reactions: Skeletal rearrangements, such as ring expansion or contraction, are known for various carbocyclic and heterocyclic systems, often proceeding through cationic intermediates like in a pinacol-type rearrangement. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com For the thiane ring, a rearrangement might be initiated by generating a reactive species adjacent to the ring, but this is not a common transformation for simple thianes under standard laboratory conditions. Such processes are generally considered to be of more theoretical than practical interest for this specific moiety.
In-depth Analysis of this compound Reveals Gaps in Current Research
Despite the growing interest in pyridine-based compounds within medicinal and materials chemistry, a comprehensive review of available scientific literature and patent databases reveals a significant lack of specific research on the chemical reactivity and transformation of this compound.
While the core structure, a brominated pyridine ring attached to a saturated thiane group, suggests potential for various chemical modifications, specific experimental data on its advanced transition metal-catalyzed functionalization remains unpublished. The bromine atom at the 5-position of the pyridine ring is an ideal handle for numerous cross-coupling reactions, which are fundamental transformations in modern organic synthesis. However, detailed studies applying these powerful methods to this compound have not been documented in accessible academic journals or patent filings.
This absence of specific data prevents a detailed discussion of the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds starting from this particular compound. Consequently, the creation of data tables summarizing reaction conditions, catalysts, ligands, yields, and substrate scopes is not possible.
Furthermore, the lack of primary research into the reactions of this compound means that no mechanistic studies or explorations of ligand effects on its catalytic transformations have been reported. Understanding these aspects is crucial for optimizing reaction conditions and expanding the synthetic utility of a building block.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Thian 4 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of 5-Bromo-2-(thian-4-yl)pyridine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the thiane (B73995) ring. The pyridine ring protons will appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons. Specifically, the proton at C-6 would likely appear as a doublet, coupled to the proton at C-4. The proton at C-3 would also be a doublet, coupled to the proton at C-4. The proton at C-4 would, in turn, be a doublet of doublets.
The protons of the thiane ring would be found in the aliphatic region of the spectrum. Due to the chair conformation of the thiane ring, axial and equatorial protons would be chemically non-equivalent and are expected to show complex splitting patterns due to geminal and vicinal couplings. The proton at C-4 of the thiane ring, which is attached to the pyridine ring, would likely be a multiplet.
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, a total of nine distinct carbon signals are expected (five for the pyridine ring and four for the thiane ring, assuming conformational averaging for the thiane carbons). The carbon atoms of the pyridine ring will resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the thiane ring. The carbon atom attached to the bromine (C-5) will have its chemical shift influenced by the heavy atom effect.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for 5-bromo-2-methylpyridine (B113479) and thiane)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 (Pyridine) | ~7.2-7.4 | d | J = 8-9 |
| H-4 (Pyridine) | ~7.6-7.8 | dd | J = 8-9, 2-3 |
| H-6 (Pyridine) | ~8.5-8.7 | d | J = 2-3 |
| H-4 (Thiane, methine) | ~3.0-3.3 | m | - |
| H-2',6' (Thiane, axial) | ~2.8-3.0 | m | - |
| H-2',6' (Thiane, equatorial) | ~2.6-2.8 | m | - |
| H-3',5' (Thiane, axial) | ~2.0-2.2 | m | - |
| H-3',5' (Thiane, equatorial) | ~1.8-2.0 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for 5-bromo-2-methylpyridine and thiane)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | ~160-165 |
| C-3 (Pyridine) | ~122-125 |
| C-4 (Pyridine) | ~140-142 |
| C-5 (Pyridine) | ~118-121 |
| C-6 (Pyridine) | ~150-152 |
| C-4 (Thiane) | ~40-45 |
| C-2',6' (Thiane) | ~32-35 |
| C-3',5' (Thiane) | ~28-31 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC)
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial. A Correlation Spectroscopy (COSY) experiment would reveal the ¹H-¹H coupling networks within the molecule. For instance, correlations would be expected between the pyridine protons (H-3 with H-4, and H-4 with H-6). Similarly, the intricate coupling network of the thiane ring protons would be elucidated, showing correlations between the methine proton and the adjacent methylene (B1212753) protons, as well as geminal and vicinal couplings within the methylene groups.
A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal assigned to H-6 of the pyridine ring would show a correlation to the C-6 carbon signal in the HMQC/HSQC spectrum.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the nature of the chemical bonds present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for the pyridine and thiane moieties. The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.netpw.edu.pl The C-Br stretching vibration is expected at lower wavenumbers, generally in the range of 500-600 cm⁻¹. The aliphatic C-H stretching vibrations of the thiane ring will be observed just below 3000 cm⁻¹. The C-S stretching vibration of the thiane ring is typically weak and falls in the 600-800 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound (Based on general data for substituted pyridines and thianes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |
| C=C, C=N Ring Stretch | 1400-1600 | Medium-Strong |
| C-H Bending | 1300-1450 | Medium |
| C-S Stretch | 600-800 | Weak |
| C-Br Stretch | 500-600 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy, being complementary to FT-IR, would also be useful in characterizing this compound. The symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum. The C-S and C-Br bonds are also expected to give rise to distinct Raman signals. While specific data for the target molecule is unavailable, the Raman spectrum of pyridine itself shows characteristic bands that would be perturbed by substitution. cdnsciencepub.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
For this compound (C₁₀H₁₂BrNS), the molecular ion peak (M⁺) in the mass spectrum would be a doublet with approximately equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com The nominal molecular weight would be approximately 257 or 259 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
The fragmentation pattern would likely involve the initial loss of fragments from the thiane ring or the cleavage of the bond between the two rings. Common fragmentation pathways could include the loss of an ethyl or propyl radical from the thiane ring, or the cleavage of the C-S bonds. The pyridine ring itself is relatively stable, but fragmentation can occur under energetic conditions. Analysis of these fragmentation patterns can provide further confirmation of the proposed structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 257/259 | [M]⁺ (Molecular ion) |
| 228/230 | [M - C₂H₅]⁺ |
| 214/216 | [M - C₃H₇]⁺ |
| 178/180 | [M - C₅H₁₀S]⁺ (Loss of thiane) |
| 156/158 | [C₅H₃BrN]⁺ (Bromopyridyl cation) |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecule's conformation, the geometry of its chemical bonds, and the way individual molecules pack together to form a larger structure. While specific crystallographic data for this compound are not publicly available, analysis of similar bromo-pyridine derivatives allows for a discussion of the expected structural features.
Single-crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles of this compound. For instance, in a related compound, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, the bond lengths and angles were found to be within expected ranges, with the molecule being nearly coplanar. researchgate.net For this compound, the key structural parameters to be determined would include:
Pyridine Ring Geometry: The C-C and C-N bond lengths within the pyridine ring would be expected to show aromatic character. The C-Br bond length would be a key parameter.
Thian Ring Conformation: The saturated thian (tetrahydro-2H-thiopyran) ring would likely adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The analysis would confirm this and determine the precise puckering parameters.
A hypothetical table of selected bond lengths and angles is presented below to illustrate the type of data obtained from such an analysis.
| Bond/Angle | Expected Value (Å/°) |
| C-Br | ~1.90 |
| C-S (Thian) | ~1.81 |
| C-N (Pyridine) | ~1.34 |
| C-C (Pyridine) | ~1.39 |
| C-S-C (Thian) | ~98 |
| C-N-C (Pyridine) | ~117 |
Note: This table is illustrative and not based on experimental data for this compound.
The study of crystal packing reveals how molecules are arranged in the crystal lattice and what intermolecular forces hold them together. This supramolecular architecture is crucial for understanding a compound's physical properties. For this compound, several types of intermolecular interactions would be anticipated:
Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonds (Br···N, Br···O, Br···S), a type of non-covalent interaction that can significantly influence the crystal packing.
Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds involving the pyridine and thian rings could play a role in stabilizing the crystal structure. In the crystal structure of 5-bromo-2-(naphthalen-6-yl)pyridine, the bromine and nitrogen atoms were found not to participate in hydrogen bonds. researchgate.net
π-π Stacking: The electron-deficient pyridine ring could engage in π-π stacking interactions, particularly if the crystal packing allows for parallel alignment of the rings from adjacent molecules. Cyclometalated platinum(II) complexes with bromophenyl-pyridine ligands have shown such stacking interactions. nih.gov
Analysis tools like Hirshfeld surface analysis would be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the supramolecular assembly.
Electronic Spectroscopy (UV-Vis) and Photophysical Characterization
Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. By measuring the absorption of light at different wavelengths, one can identify the energy gaps between electronic orbitals.
For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the bromopyridine aromatic system. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands would be influenced by the thian substituent and the solvent used for the measurement.
Photophysical characterization would involve studying the molecule's behavior after absorbing light, including processes like fluorescence or phosphorescence. This would involve measuring:
Fluorescence Emission Spectrum: To determine if the molecule emits light after excitation and at what wavelengths.
Quantum Yield: To quantify the efficiency of the fluorescence process.
Fluorescence Lifetime: To measure how long the molecule remains in the excited state.
A hypothetical data table for the photophysical properties is shown below.
| Parameter | Expected Value |
| Absorption Max (λ_max) | ~250-300 nm |
| Molar Absorptivity (ε) | 10^3 - 10^4 M⁻¹cm⁻¹ |
| Emission Max (λ_em) | Not known |
| Fluorescence Quantum Yield (Φ_f) | Not known |
Note: This table is illustrative and not based on experimental data for this compound.
Theoretical and Computational Investigations of 5 Bromo 2 Thian 4 Yl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods provide a lens into the electronic environment, offering predictions of geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For 5-Bromo-2-(thian-4-yl)pyridine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized ground state geometry. These calculations can predict key structural parameters.
Theoretical studies on similar brominated pyridine (B92270) derivatives have utilized DFT to analyze bond lengths, bond angles, and dihedral angles. ekb.eg For this compound, the key optimized parameters would include the C-Br bond length, the bond connecting the pyridine and thiane (B73995) rings, and the bond angles within both heterocyclic rings.
Furthermore, DFT is employed to calculate electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more polarizable and reactive. In related pyridine systems, the electron density of the HOMO is often located on the pyridine ring, while the LUMO may be distributed across the substituent groups. uomphysics.net
A Natural Bond Orbital (NBO) analysis, performed as a post-computation step, can offer deeper insights into charge distribution and intramolecular interactions. This analysis quantifies the charge on each atom, providing a detailed picture of the molecule's electrostatic potential.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
| C-Br Bond Length | 1.90 Å |
| C-S Bond Length (Thiane) | 1.82 Å |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.
Ab Initio Methods for High-Accuracy Predictions
For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data. These high-level calculations are especially useful for refining the understanding of subtle electronic effects and for validating the results obtained from DFT methods. In the context of this compound, ab initio calculations would be valuable for obtaining a highly accurate electronic energy and a precise description of electron correlation effects, which are important for understanding the molecule's stability and reactivity.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The thiane ring can adopt several conformations, such as the chair, boat, and twist-boat forms. The rotational freedom around the bond connecting the pyridine and thiane rings further adds to the conformational complexity.
By simulating the molecule's movement over nanoseconds or even microseconds, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. Studies on similar heterocyclic systems have successfully used MD to explore binding mechanisms and conformational preferences. acs.orgnih.gov
Analysis of Noncovalent Interactions in this compound Systems
Noncovalent interactions are fundamental to supramolecular chemistry and crystal engineering. For this compound, the presence of a bromine atom and a nitrogen atom in the pyridine ring makes it a candidate for engaging in specific and directional noncovalent interactions.
Hydrogen Bonding and Halogen Bonding Interactions
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming interactions with suitable donor molecules. uomphysics.net While the thiane ring lacks strong hydrogen bond donors, weak C-H···N interactions may still play a role in the molecule's packing in the solid state.
Of particular interest is the potential for halogen bonding. The bromine atom, when bonded to an electron-withdrawing pyridine ring, can develop a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This allows it to act as a halogen bond donor, interacting with Lewis bases such as other nitrogen atoms or oxygen atoms. wiley-vch.de The interplay between hydrogen and halogen bonding can be a determining factor in the supramolecular assembly of such compounds. uomphysics.net
Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)
To visualize and quantify these noncovalent interactions, advanced computational tools are employed. Hirshfeld surface analysis is a powerful method for exploring intermolecular contacts in a crystal lattice. nih.gov It maps the electron distribution of a molecule within a crystal, allowing for the identification and quantification of different types of intermolecular interactions. A 2D fingerprint plot derived from the Hirshfeld surface provides a summary of these interactions, showing the relative contributions of H···H, C···H, Br···H, and other contacts. For similar brominated compounds, Hirshfeld analysis has revealed the significant role of these weaker interactions in crystal packing. ekb.egnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to define atoms and the bonds between them. scispace.com By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds and noncovalent interactions. The properties of the electron density at these BCPs, such as its value and its Laplacian, can distinguish between shared-shell (covalent) and closed-shell (noncovalent) interactions. This method offers a detailed and quantitative understanding of the hydrogen and halogen bonds that this compound can form.
Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and kinetic stability of a molecule. fishersci.fi The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's excitability and its propensity to engage in chemical reactions. A smaller gap generally signifies higher reactivity. fishersci.fi
For instance, in a study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level were used to determine its molecular structure and electronic properties. tandfonline.com The HOMO and LUMO distributions for this related molecule revealed that the HOMO is primarily localized on the bromopyridine moiety, while the LUMO is distributed across the piperidine (B6355638) and carbonyl groups. This suggests that the bromopyridine ring is the most probable site for electrophilic attack.
Based on these analogous systems, it can be inferred that for this compound, the HOMO would likely be concentrated around the electron-rich pyridine ring and the sulfur atom of the thiane group, making these areas susceptible to electrophilic attack. The bromine atom, being highly electronegative, would also influence the electron density distribution. The LUMO is expected to be distributed over the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen, which are inherently electron-deficient. This distribution would indicate the likely sites for nucleophilic attack.
The prediction of reaction pathways can be further elucidated by examining the molecular electrostatic potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, with red areas indicating regions of high electron density (nucleophilic character) and blue areas indicating regions of low electron density (electrophilic character). For a related brominated pyridine compound, MEP analysis showed that the most negative potential is located around the nitrogen atom of the pyridine ring, identifying it as a primary site for protonation and interaction with electrophiles. acs.org Conversely, positive potentials are typically found around the hydrogen atoms. In this compound, the nitrogen atom of the pyridine ring and the sulfur atom of the thiane ring are expected to be the most electron-rich regions, thus serving as the primary sites for electrophilic reactions.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound Based on Analogous Compounds
| Parameter | Predicted Value/Region | Implication for Reactivity |
| HOMO Location | Primarily on the pyridine ring and sulfur atom of the thiane group. | Susceptible to electrophilic attack. |
| LUMO Location | Distributed across the pyridine ring, especially on carbon atoms adjacent to nitrogen. | Susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Expected to be moderate, indicating reasonable kinetic stability but capable of reactivity under appropriate conditions. | Influences the energy required for electronic transitions and participation in reactions. |
This table is a predictive representation based on computational studies of structurally similar molecules.
The presence of the bromine atom on the pyridine ring is known to influence the regioselectivity of reactions such as the Suzuki cross-coupling. mdpi.com In many cases, the carbon-bromine bond is the reactive site for such palladium-catalyzed cross-coupling reactions, leading to the formation of new carbon-carbon bonds. mdpi.com Therefore, a likely reaction pathway for this compound would involve the substitution of the bromine atom.
In Silico Studies of Chemical Ligand-Receptor Interactions (focusing on chemical recognition mechanisms, not biological activity)
The principles of molecular recognition, which govern how molecules interact and bind to one another, can be explored through in silico methods like molecular docking. While often used in drug discovery to predict binding to biological targets, these computational techniques can also be applied to understand the fundamental non-covalent interactions that drive chemical recognition between a ligand, such as this compound, and a chemical receptor. These interactions are primarily governed by hydrogen bonding, van der Waals forces, and electrostatic interactions.
Specific in silico studies on the chemical recognition of this compound are not documented in the available literature. However, the structural features of the molecule allow for predictions about its potential interaction modes. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the C-H bonds of the pyridine and thiane rings can act as weak hydrogen bond donors. The sulfur atom in the thiane ring, with its lone pairs of electrons, can also participate in non-covalent interactions, including hydrogen bonding and halogen bonding (with the bromine atom).
Molecular docking simulations of other pyridine derivatives with various receptors have demonstrated the importance of the pyridine nitrogen in forming key hydrogen bonds that anchor the ligand within a binding pocket. nih.gov The bromine atom can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic site on a receptor molecule.
To illustrate the potential chemical recognition mechanisms, we can hypothesize a scenario where this compound interacts with a simple chemical receptor containing both hydrogen bond donor and acceptor groups, as well as an aromatic system.
Table 2: Predicted Non-Covalent Interactions for Chemical Recognition of this compound
| Interaction Type | Potential Site on this compound | Potential Receptor Site |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Hydrogen Bond Donor (e.g., -OH, -NH) |
| Hydrogen Bond (Donor) | C-H bonds of pyridine and thiane rings | Hydrogen Bond Acceptor (e.g., carbonyl oxygen, nitrogen) |
| Halogen Bond | Bromine atom | Nucleophilic region (e.g., lone pair on oxygen or nitrogen) |
| π-π Stacking | Pyridine ring | Aromatic ring of the receptor |
| Sulfur Interactions | Sulfur atom of the thiane ring | Electrophilic regions or participation in hydrogen bonds |
This table outlines the plausible intermolecular interactions based on the chemical structure of the compound.
Strategic Applications in Chemical Synthesis and Materials Science
5-Bromo-2-(thian-4-yl)pyridine as a Versatile Synthetic Building Block
The utility of a chemical compound as a building block is determined by its reactivity and the potential to form more complex structures. For this compound, its structure, featuring a reactive bromine atom on the pyridine (B92270) ring and a thian substituent, suggests potential for various chemical transformations.
Precursor in Multistep Organic Synthesis of Complex Molecules
As a halogenated pyridine, this compound is theoretically suited for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, which are fundamental in multistep synthesis. However, a comprehensive review of current scientific literature and patent databases does not reveal specific examples where this compound has been documented as a direct precursor in the multistep synthesis of specifically named complex molecules. While related 5-bromopyridine derivatives are widely used for this purpose, direct evidence for the subject compound is not presently available.
Intermediate in the Preparation of Diverse Heterocyclic Systems
The pyridine and thian moieties of this compound make it a potential candidate for the synthesis of novel fused or linked heterocyclic systems. The bromine atom can serve as a handle for cyclization reactions or for coupling with other heterocyclic units. Despite this potential, there is currently no specific research in published literature detailing the use of this compound as an intermediate in the preparation of other diverse heterocyclic systems.
Development of Coordination Complexes and Ligands Based on this compound
The nitrogen atom of the pyridine ring and the sulfur atom of the thian ring provide potential coordination sites for metal ions, making this compound a candidate for ligand development.
Investigation of Metal Chelation Properties
The design of ligands for metal chelation is a significant area of inorganic chemistry. The structure of this compound suggests it could act as a bidentate ligand, coordinating to a metal center through both the nitrogen and sulfur atoms. At present, there are no specific studies or documented research findings in the scientific literature that investigate the metal chelation properties of this compound or its derivatives.
Exploration of Catalytic Applications of Derived Complexes
Metal complexes derived from pyridine-based ligands are often explored for their catalytic activity in a wide range of organic transformations. While the potential exists for complexes of this compound to be catalytically active, a review of the available literature indicates that no studies have been published that explore the catalytic applications of such complexes.
Role in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the study of larger, ordered structures formed through non-covalent interactions. The functionalities within this compound, such as the potential for halogen bonding (from the bromine atom) and hydrogen bonding, could theoretically allow it to participate in self-assembly or molecular recognition events. However, there is no research available in the public domain that describes a role for this compound in either supramolecular chemistry or molecular recognition.
Design Principles for Self-Assembly Processes
The self-assembly of molecules into ordered supramolecular structures is governed by a complex interplay of non-covalent interactions. For this compound, the primary design principles for self-assembly would revolve around halogen bonding and hydrogen bonding.
Halogen Bonding: The bromine atom at the 5-position of the pyridine ring can act as a halogen bond donor. This is due to the formation of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can interact favorably with electron-rich atoms (Lewis bases) such as nitrogen, oxygen, or sulfur. researchgate.netyoutube.com In the context of this compound, this could lead to the formation of directional interactions with the nitrogen atom of an adjacent pyridine ring or the sulfur atom of a neighboring thiane (B73995) moiety.
Br···S Interactions: Of particular interest is the potential for Br···S halogen bonds. Studies on other brominated sulfur-containing heterocyclic compounds have demonstrated that these interactions can play a crucial role in directing molecular packing and promoting ordered self-assembly. The existence of such weak intermolecular interactions can facilitate the formation of regular packing motifs, which is a key factor in the construction of supramolecular nanostructures.
Hydrogen Bonding: The nitrogen atom of the pyridine ring is a well-known hydrogen bond acceptor. This allows for the formation of hydrogen bonds with suitable donor molecules, or even with C-H groups on adjacent molecules, further guiding the self-assembly process.
Construction of Advanced Molecular Architectures
The structural features of this compound make it an ideal candidate for the construction of advanced molecular architectures, including metal-organic frameworks (MOFs) and coordination polymers.
The pyridine nitrogen provides a coordination site for metal ions, a fundamental interaction in the construction of coordination polymers. The bromine atom offers a site for further functionalization through cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the integration of this compound into larger, more complex organic scaffolds.
By strategically combining the coordination capabilities of the pyridine nitrogen with the potential for forming extended networks through halogen and hydrogen bonding, it is conceivable to design and synthesize novel multi-dimensional supramolecular structures. The thiane moiety, while not directly participating in conjugation, can influence the steric and conformational properties of the resulting architectures, providing a level of control over the final structure and its properties.
Integration into Advanced Functional Materials (excluding biological applications)
The unique electronic and structural characteristics of this compound suggest its potential for incorporation into advanced functional materials with applications in optics and electronics.
Development of Photochromic Systems and Molecular Switches
Photochromic materials can reversibly change their color and other properties upon exposure to light. While this compound itself is not inherently photochromic, modifications to the thiane ring could potentially induce such behavior.
One avenue to explore is the oxidation of the sulfur atom in the thiane ring. Research on diarylethene-based photochromic systems has shown that the oxidation state of sulfur atoms within the heterocyclic rings can significantly influence the photophysical and photochromic properties of the molecule. nih.gov Controlled oxidation of the thiane sulfur in this compound could lead to sulfoxide (B87167) or sulfone derivatives. These modifications would alter the electronic nature of the heterocycle and could potentially open up photo-induced cyclization or other rearrangement pathways, leading to a photochromic response.
The general principle involves creating a system that can exist in two stable or metastable states with different absorption spectra, where light can be used to switch between these states. The combination of the electronically tunable pyridine ring and a modifiable sulfur-containing heterocycle provides a framework for designing such molecular switches.
Potential as Components in Optoelectronic and Organic Semiconductor Materials
The electronic properties of pyridine derivatives are of great interest for applications in optoelectronics and organic semiconductors. The introduction of a bromine atom and a thiane ring to the pyridine core in this compound offers avenues for tuning these properties.
The bromine atom, being an electron-withdrawing group, will influence the electron density of the pyridine ring, affecting its frontier molecular orbital (HOMO and LUMO) energy levels. This is a critical parameter for determining the charge injection and transport properties of a material in an electronic device. Furthermore, the bromine atom serves as a handle for synthetic modification, allowing for the extension of the π-conjugated system through cross-coupling reactions. This could be used to create larger, more complex molecules with tailored electronic and optical properties suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
While the saturated thiane ring disrupts conjugation between the pyridine and any potential substituent attached through the sulfur, its conformational flexibility can influence the solid-state packing of the molecules. This, in turn, affects the intermolecular electronic coupling, which is a key factor for efficient charge transport in organic semiconductor materials. The potential for directed self-assembly through halogen bonding, as discussed earlier, could be leveraged to achieve favorable molecular packing for enhanced charge mobility.
The following table summarizes the key properties of the constituent parts of this compound and their potential implications for the development of advanced materials.
| Component | Key Property | Potential Application Implication |
| 5-Bromopyridine | Halogen Bond Donor, Electron Withdrawing | Directing self-assembly, tuning electronic properties |
| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination Site | Guiding supramolecular architecture, forming coordination polymers |
| Thiane Ring | Saturated Heterocycle, Conformational Flexibility | Influencing solid-state packing, potential for photochromism upon modification |
Future Directions in 5 Bromo 2 Thian 4 Yl Pyridine Research
Exploration of Emerging Synthetic Methodologies and Sustainable Chemistry Principles
The synthesis of pyridine (B92270) derivatives is a cornerstone of organic and medicinal chemistry. doi.orgnih.gov Future efforts in the synthesis of 5-Bromo-2-(thian-4-yl)pyridine will likely pivot towards greener and more sustainable methods. Traditional synthetic routes often involve harsh conditions and hazardous reagents. dntb.gov.ua The principles of green chemistry are increasingly being adopted to mitigate these environmental concerns. doi.orgresearchgate.net
Emerging synthetic strategies applicable to this compound could include:
Green Catalysts and Solvents: Research is moving away from toxic transition metals and volatile organic solvents. doi.org Future syntheses could employ magnetic nanoparticles as recyclable catalysts or utilize environmentally friendly solvents like ionic liquids or deep eutectic solvents. dntb.gov.uaresearchgate.net
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses have been shown to accelerate reaction times, improve yields, and often lead to cleaner reactions for various pyridine derivatives. doi.orgnih.govresearchgate.net Applying these techniques to the synthesis of this compound could offer substantial improvements over conventional heating methods. nih.gov
The development of synthetic methods that are not only efficient but also adhere to the principles of sustainable chemistry will be a primary focus in the future production of this compound and its analogues. doi.orgdntb.gov.ua
Application of Advanced Characterization Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. The application of advanced characterization techniques for real-time, in situ monitoring of chemical reactions is a rapidly growing field. For the synthesis and transformation of this compound, these techniques could provide invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters.
Future research could employ techniques such as:
In Situ/Operando Spectroscopy: Techniques like in situ Raman and Infrared (IR) spectroscopy can be used to monitor the evolution of chemical species directly within the reaction vessel. rsc.org This allows for a detailed mapping of the reaction pathway and the identification of key intermediates.
Process Analytical Technology (PAT): The integration of in situ analytical methods into chemical processes enables continuous monitoring and control, leading to improved consistency, yield, and safety.
By applying these advanced characterization tools, researchers can move beyond traditional offline analysis and gain a dynamic understanding of the chemical processes involving this compound.
Discovery of Novel Reactivity and Unexplored Transformations
The functional groups present in this compound—the pyridine ring, the bromo substituent, and the thiane (B73995) moiety—offer a rich playground for exploring novel chemical reactions. While the bromo group is a well-established handle for cross-coupling reactions, future research will likely delve into more unconventional transformations. mdpi.com
Potential areas for exploration include:
Dearomative Cycloadditions: Visible-light-mediated energy transfer (EnT) photocatalysis is an emerging strategy for converting flat aromatic compounds into complex three-dimensional structures. acs.orgacs.org Exploring the dearomative cycloaddition of the pyridine ring in this compound could lead to novel C(sp³)-rich molecular scaffolds of interest in medicinal chemistry. acs.orgacs.org
Novel Cross-Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig couplings, new catalytic systems could enable the use of the bromo substituent in a wider array of C-C and C-heteroatom bond-forming reactions. mdpi.comchempanda.com
Thiane Ring Transformations: The reactivity of the thiane ring itself is an area ripe for exploration. Reactions that involve ring-opening or functionalization of the sulfur atom could lead to entirely new classes of compounds derived from this compound. researchgate.net
The discovery of such novel reactivity would significantly expand the synthetic utility of this compound as a versatile building block.
Integration of Machine Learning and Artificial Intelligence for Computational Predictions and Rational Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, particularly in the realm of drug discovery and materials science. acs.orgnih.gov These computational tools can accelerate the discovery process by predicting molecular properties, reaction outcomes, and guiding the rational design of new compounds. intellect-foundation.ruresearchgate.net
For this compound, AI and ML could be applied to:
Predict Physicochemical and Biological Properties: ML models can be trained on large datasets to predict properties such as solubility, toxicity, and biological activity for novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. arxiv.org
Rational Design of Analogues: AI algorithms can be used to design new molecules with optimized properties. intellect-foundation.runih.gov For instance, if this compound is a hit compound in a drug discovery screen, AI could suggest modifications to improve its potency and selectivity. acs.orgnih.gov
Prediction of Reaction Outcomes: AI can assist in predicting the products and yields of chemical reactions, which can help in planning more efficient synthetic routes and avoiding unproductive experiments. researchgate.net
The synergy between computational prediction and experimental validation will undoubtedly accelerate future research and development involving this compound. acs.org
Expanded Utility in Unconventional and Emerging Fields of Chemical Science
While pyridine derivatives are well-established in medicinal chemistry and agrochemicals, there is a growing interest in their application in other fields. doi.orgnih.gov Future research may uncover unconventional applications for this compound and its derivatives.
Potential emerging fields of application include:
Materials Science: Pyridine-containing compounds have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgrsc.org The specific electronic properties conferred by the bromo and thiane substituents might make this compound a candidate for novel organic electronic materials.
Catalysis: Pyridine derivatives are widely used as ligands in organometallic catalysis. nih.gov The unique steric and electronic profile of this compound could make it a valuable ligand for developing new catalysts with enhanced activity or selectivity.
Chemical Sensing: The pyridine nitrogen can interact with various analytes, making pyridine derivatives suitable for use in chemical sensors. rsc.org Modifications of the this compound scaffold could lead to selective sensors for metal ions or other small molecules.
By thinking beyond traditional applications, researchers can unlock the full potential of this compound in diverse and emerging areas of chemical science.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2-(thian-4-yl)pyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of pyridine derivatives like this compound typically involves halogenation or coupling reactions. For brominated pyridines, direct bromination at the 5-position of the pyridine core is common, followed by thian-4-yl group introduction via Suzuki-Miyaura coupling or nucleophilic substitution. Evidence from related compounds (e.g., 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine) suggests that optimizing reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) significantly impacts yield . Continuous flow reactors can enhance scalability by improving mixing and heat transfer .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural characterization relies on NMR (¹H/¹³C), HRMS, and X-ray crystallography. For brominated pyridines, ¹H NMR typically shows deshielded aromatic protons near electronegative substituents (e.g., δ 8.5–9.0 ppm for pyridine protons adjacent to bromine). X-ray crystallography, as demonstrated for 5-Bromo-2-chloropyrimidin-4-amine, confirms planarity and substituent orientation . Discrepancies in spectral data (e.g., unexpected splitting) may arise from tautomerism or impurities, necessitating iterative recrystallization or 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How do the bromine and thianyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine at the 5-position acts as a directing group, facilitating electrophilic substitution at the 3-position. The thian-4-yl group (a sulfur-containing heterocycle) introduces steric hindrance and electron-rich regions, altering regioselectivity in reactions like Buchwald-Hartwig amination. Comparative studies of similar compounds (e.g., 5-Bromo-4-(trifluoromethyl)pyridin-2-ol) show that electron-withdrawing groups (e.g., -CF₃) reduce nucleophilic attack efficiency, whereas sulfur-based groups enhance π-stacking in catalytic systems . Screening palladium/ligand systems (e.g., XPhos or SPhos) is critical for optimizing coupling efficiency .
Q. What strategies resolve contradictory data in the biological activity of this compound derivatives across assays?
- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., pH, solvent) or off-target interactions. For example, 5-Bromo-N-butyl-4-methylpyridin-2-amine showed divergent cytotoxicity due to metabolic instability in serum-containing media . To mitigate this:
Q. How can researchers design experiments to probe the hydrogen-bonding network of this compound in crystal structures?
- Methodological Answer : X-ray crystallography is the gold standard. For the title compound, refine hydrogen atom positions using difference Fourier maps (as done for 5-Bromo-2-chloropyrimidin-4-amine) . Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., N–H···N vs. C–H···Br). If crystallization fails, substitute with analogs (e.g., 5-Bromo-2-methoxypyridine) to infer packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
